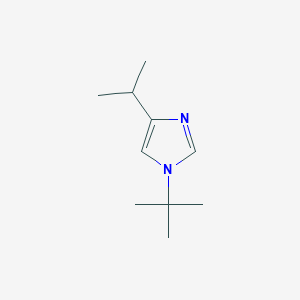

1-Tert-butyl-4-propan-2-ylimidazole

Description

Properties

CAS No. |

154385-49-6 |

|---|---|

Molecular Formula |

C10H18N2 |

Molecular Weight |

166.26 g/mol |

IUPAC Name |

1-tert-butyl-4-propan-2-ylimidazole |

InChI |

InChI=1S/C10H18N2/c1-8(2)9-6-12(7-11-9)10(3,4)5/h6-8H,1-5H3 |

InChI Key |

YZUFLELNAVPZKB-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CN(C=N1)C(C)(C)C |

Canonical SMILES |

CC(C)C1=CN(C=N1)C(C)(C)C |

Synonyms |

1H-Imidazole,1-(1,1-dimethylethyl)-4-(1-methylethyl)-(9CI) |

Origin of Product |

United States |

Preparation Methods

Solvent-Free N-Alkylation

A solvent-free approach using tert-butyl chloroacetate and imidazole under thermal conditions (80–100°C, 2–4 hours) achieves N1-alkylation with 92% yield. The absence of solvent minimizes side reactions, while the tert-butyl ester intermediate undergoes hydrolysis in aqueous HCl to yield 1-tert-butylimidazole hydrochloride. This method avoids column chromatography, simplifying purification.

Reaction Conditions:

Phase-Transfer Catalysis (PTC)

Quaternary ammonium salts (e.g., tetrabutylammonium bromide) in biphasic systems (water/dichloromethane) enhance alkylation efficiency. Using tert-butyl bromide and KOH, this method achieves 88% yield at 50°C. PTC mitigates the low solubility of imidazole in organic solvents, though excess alkylating agent may lead to dialkylation.

Regioselective C4-Isopropylation

Directed Metalation

Lithiation at C2 using LDA (lithium diisopropylamide) at −78°C directs electrophilic attack to C4. Subsequent quenching with isopropyl iodide affords 4-isopropyl-1-tert-butylimidazole in 75% yield. This method requires strict temperature control to prevent N-alkylation byproducts.

Nucleophilic Aromatic Substitution

Activation of C4 via nitro or sulfonyl groups enables isopropylation. For example, 1-tert-butyl-4-nitroimidazole reacts with isopropylmagnesium bromide in THF (0°C to RT, 12 hours) to yield the target compound (68% yield). Sulfonyl activators like 4-nitrobenzenesulfonyl chloride improve leaving group ability, enhancing conversion.

Protecting Group Strategies

Tetrahydropyranyl (THP) Protection

In multi-step syntheses, THP protects hydroxyl groups during isopropylation. For instance, 2-(2-hydroxyethoxy)-THP intermediates prevent undesired side reactions during alkylation, achieving 82% yield after deprotection.

Acetal Protection

Acetals stabilize diols in protic media. A reported route uses acetone dimethyl acetal to protect a 1,2-diol intermediate, enabling isopropylation with 76% yield before acidic cleavage.

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| THF | 60 | 78 | 98 |

| Acetonitrile | 80 | 85 | 99 |

| DMF | 100 | 70 | 95 |

Polar aprotic solvents like acetonitrile enhance nucleophilicity, while higher temperatures accelerate kinetics but risk decomposition.

Chemical Reactions Analysis

1-Tert-butyl-4-propan-2-ylimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imidazole derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various N-alkyl or N-acyl imidazoles.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Tert-butyl-4-propan-2-ylimidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a useful ligand in catalysis. Additionally, the compound can interact with biological macromolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

Steric and Electronic Effects :

- The tert-butyl group in 1-Tert-butyl-4-propan-2-ylimidazole provides greater steric shielding compared to the hydroxymethyl group in , reducing nucleophilic attack at the 1-position.

- Electron-donating alkyl substituents (e.g., propan-2-yl) increase the electron density of the imidazole ring, whereas electron-withdrawing groups (e.g., carbonyls in ) polarize the ring, enhancing electrophilic substitution reactivity.

Solubility: The propan-2-yl group in the target compound contributes to higher hydrophobicity, favoring solubility in non-polar solvents like toluene or hexane. In contrast, the hydroxymethyl derivative exhibits improved water solubility due to hydrogen bonding.

Thermal and Chemical Stability :

- Bulky tert-butyl groups enhance thermal stability by hindering degradation pathways. However, compounds with labile protecting groups (e.g., tert-butoxycarbonyl in ) may decompose under acidic or basic conditions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-tert-butyl-4-propan-2-ylimidazole, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis of imidazole derivatives typically involves multi-step reactions. For example, tert-butyl-substituted imidazoles are often synthesized via nucleophilic substitution or condensation reactions using tert-butyl halides or alcohols. Reaction conditions (e.g., reflux in ethanol or acetonitrile, use of catalysts like Pd/C or K₂CO₃) must be optimized to avoid side products like over-alkylation or isomerization . Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization is critical to isolate high-purity products .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 1-tert-butyl-4-propan-2-ylimidazole?

- Methodology :

- NMR : ¹H/¹³C NMR resolves substituent positions on the imidazole ring (e.g., tert-butyl at N1 vs. C4). For example, tert-butyl protons appear as a singlet at ~1.4 ppm in CDCl₃ .

- HPLC-MS : Validates molecular weight (MW: 195.3 g/mol) and purity (>95% by area normalization).

- FT-IR : Confirms functional groups (e.g., C-N stretch at ~1250 cm⁻¹) .

Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?

- Methodology :

- Antimicrobial assays : Broth microdilution (MIC determination against S. aureus, E. coli) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases (e.g., trypsin inhibition) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or binding affinity of 1-tert-butyl-4-propan-2-ylimidazole?

- Methodology :

- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Software: Gaussian 16 with B3LYP/6-31G(d) basis set .

- Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., EGFR kinase). Analyze binding energy (ΔG) and pose validation via RMSD clustering .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?

- Methodology :

- Standardized protocols : Adopt OECD guidelines for cytotoxicity assays to minimize variability in cell culture conditions .

- Meta-analysis : Compare datasets using statistical tools (ANOVA, Tukey’s HSD) to identify outliers or confounding factors (e.g., solvent effects) .

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing tert-butyl with cyclopropyl) to isolate steric/electronic contributions .

Q. How does the tert-butyl group influence the compound’s stability under physiological conditions (pH, temperature)?

- Methodology :

- Degradation studies : Incubate the compound in PBS (pH 7.4, 37°C) and analyze degradation products via LC-MS/MS. Tert-butyl groups may confer resistance to hydrolysis compared to smaller alkyl substituents .

- Accelerated stability testing : Use thermal gravimetric analysis (TGA) to assess decomposition thresholds (>200°C typical for tert-butyl derivatives) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

- Methodology :

- Asymmetric synthesis : Employ chiral catalysts (e.g., BINAP-metal complexes) to control stereochemistry during alkylation .

- Process optimization : Use flow chemistry for better heat/mass transfer and reduce racemization risks .

Key Research Gaps

- Mechanistic ambiguity : The role of the tert-butyl group in modulating biological targets (e.g., membrane permeability vs. target binding) requires in-depth pharmacokinetic studies .

- Environmental impact : Limited data on ecotoxicity (e.g., terrestrial or aquatic models) per OECD 207/209 guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.